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Compound of Interest

Compound Name: Eprodisate

Cat. No.: B1200699

This technical support center provides detailed information for researchers, scientists, and drug
development professionals regarding the clinical evaluation of Eprodisate for Amyloid A (AA)
Amyloidosis, with a focus on the rationale behind the need for confirmatory studies.

Frequently Asked Questions (FAQS)
Q1: What is Eprodisate and what is its proposed
mechanism of action?

Eprodisate (also known as Kiacta™ or NC-503) is an investigational drug designed to treat AA
amyloidosis. It is a low-molecular-weight, sulfonated molecule that has structural similarities to
heparan sulfate.[1][2][3] Its proposed mechanism of action is to interfere with the deposition of
amyloid fibrils in tissues. It competitively binds to the glycosaminoglycan (GAG) binding sites
on the precursor Serum Amyloid A (SAA) protein, thereby inhibiting the polymerization of SAA
fragments into insoluble amyloid fibrils.[1][2][4][5] This action is intended to prevent the
formation of new amyloid deposits and slow the progression of organ damage, particularly in
the kidneys.[1][6]

Q2: What is AA Amyloidosis and its underlying
pathophysiology?

AA amyloidosis, also known as secondary amyloidosis, is a serious complication arising from
chronic inflammatory or infectious diseases such as rheumatoid arthritis or familial
Mediterranean fever.[2][6][7] In these conditions, the liver produces high levels of the acute-
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phase reactant protein, Serum Amyloid A (SAA).[2][8] Proteolytic fragments of SAA can misfold
and aggregate into insoluble B-sheet fibrils.[1][6] These fibrils, along with other molecules like
glycosaminoglycans, deposit in the extracellular space of various organs, most commonly the
kidneys, leading to progressive organ dysfunction, proteinuria, and eventual renal failure.[2][7]
[8] The primary therapeutic strategy is to control the underlying inflammatory condition to
reduce SAA production.[2][7]
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Caption: Pathophysiology of AA Amyloidosis and Eprodisate’'s Mechanism of Action.

Q3: Why was a confirmatory clinical trial required for
Eprodisate after its initial Phase 3 study?

A confirmatory study was necessary because the initial pivotal Phase 2/3 trial (NCT00035334)
yielded results that were promising but not statistically definitive enough to warrant regulatory
approval based on a single study.[5][9] The U.S. Food and Drug Administration (FDA) issued
an "approvable letter," indicating that while there was some evidence of effectiveness, an
additional efficacy trial would be required to provide firm evidence.[9][10]

Key reasons for this decision include:

e Ambiguous Primary Endpoint: The primary composite endpoint—a measure of renal function
decline or death—showed a positive trend in favor of Eprodisate but did not reach its
prespecified level of statistical significance (p=0.06).[6][11][12] Regulatory agencies typically
require a p-value of <0.05 to confidently conclude a drug is effective.[9][13]

» Need for Robust Evidence: For a new drug to be approved, especially for a serious condition
with no existing targeted treatments, regulatory bodies require robust and unequivocal
evidence of its benefit-risk profile.[14][15] Confirmatory trials are designed to validate
preliminary findings and ensure that the observed effects are real and reproducible in a large
patient population.[15][16]

¢ Single-Trial Basis for Approval: While some secondary endpoints in the initial trial were
statistically significant (e.g., a slower rate of decline in creatinine clearance, p=0.02), relying
on a single trial for approval often requires a highly persuasive and statistically significant
result on the primary endpoint, which was not the case here.[11][12][13]
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Caption: Logical workflow from initial trial results to the confirmatory study requirement.
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Q4: What was the outcome of the subsequent
Eprodisate confirmatory study?

Despite the promising signals from the first trial, the confirmatory Phase 3 study, which enrolled
261 patients, did not meet its primary efficacy endpoint of slowing the decline in renal function.
[17] The drug was observed to be safe and well-tolerated, but it failed to demonstrate a
statistically significant clinical benefit over placebo in this second, larger trial.[17]

Data Presentation
Table 1: Key Efficacy Endpoints from the Initial Phase
2/3 Trial (NCT00035334)

This table summarizes the primary and key secondary outcomes from the 24-month,
randomized, placebo-controlled study.
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Eprodisate Placebo

Endpoint Group

(n=89)

Group
(n=94)

Hazard
Ratio (95%
Cl)

P-Value Citation(s)

Primary
Composite

Endpoint

Patients with

Worsened 24 (27%) 38 (40%)

Disease!

0.58 (0.37 to
0.93)

0.022 [11][12]

P-value for
difference in 0.06 [6][11][12]

proportions

Secondary
Renal

Endpoints

Mean Decline

in Creatinine

Clearance 10.9 15.6
(mL/min/1.73

m2/year)

N/A

0.02 [11][12]

Progression

to End-Stage ) )
7 patients 13 patients

Renal

Disease

0.54 (0.22 to
1.37)

0.20 [11][12][18]

Other
Endpoints

All-Cause

] 8 patients
Mortality

9 patients

0.95 (0.27 to
3.29)

0.94 [11][12][18]

1IWorsened disease was a composite of: doubling of serum creatinine, 250% reduction in

creatinine clearance, progression to end-stage renal disease, or death. 2This p-value

corresponds to the hazard ratio from the time-to-event analysis.
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Experimental Protocols
Methodology: Initial Phase 2/3 Eprodisate Trial
(NCT00035334)

o Study Design: A multicenter, international, randomized, double-blind, placebo-controlled,
parallel-group trial conducted at 27 centers.[11][18]

o Patient Population: 183 patients with biopsy-proven AA amyloidosis and evidence of kidney
involvement.[11][19]

o Inclusion Criteria: Kidney involvement was defined as >1 g/day of proteinuria or a
creatinine clearance (CrCl) of <60 mL/min.[18][19]

o Exclusion Criteria: Included CrCl <20 mL/min, end-stage renal disease, or renal disease
from causes other than AA amyloidosis.[19]

o Randomization and Treatment: Patients were randomly assigned in a 1:1 ratio to receive
either Eprodisate or a matching placebo for a duration of 24 months.[11]

e Primary Endpoint: A composite endpoint assessing whether a patient's renal disease had
worsened. Worsening was defined as the occurrence of any of the following:

[¢]

Doubling of serum creatinine concentration.

[¢]

A 50% or greater reduction in CrCI.

[e]

Progression to end-stage renal disease (requiring dialysis).

o

Death.[11][12]

o Key Secondary Endpoints:

[¢]

The rate of change (slope) in CrCl over time.[18]

[e]

Time to progression to end-stage renal disease.[11]

o

Change in proteinuria.[18]
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o All-cause mortality.[11]

 Statistical Analysis: The primary analysis for the composite endpoint was a time-to-event
analysis using a Cox proportional-hazards model. A comparison of the proportions of
patients meeting the endpoint criteria was also performed using a chi-square test.[11][12]

Experimental Workflow: Eprodisate Phase 2/3 Trial (NCT00035334)
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Caption: High-level workflow of the initial Eprodisate Phase 2/3 clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and FAQs]. BenchChem, [2025]. [Online PDF]. Available at:
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needed]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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